{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine
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Overview
Description
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a synthetic organic compound that features a pyrazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromo-3-(propan-2-yloxy)propane, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the amine group, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methylamine: Similar structure but lacks the propan-2-yloxy group.
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethylamine: Similar structure but has an ethyl group instead of the propan-2-yloxy group.
Uniqueness
The presence of the propan-2-yloxy group in {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs
Properties
Molecular Formula |
C14H27N3O |
---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H27N3O/c1-11(2)17-13(5)14(10-16-17)9-15-7-6-8-18-12(3)4/h10-12,15H,6-9H2,1-5H3 |
InChI Key |
SPIOKEIXTQUSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCCCOC(C)C |
Origin of Product |
United States |
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